2-(2-Morpholinoethoxy)benzaldehyde oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h1-4,11H,5-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIXCSWIOXMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation for 2 2 Morpholinoethoxy Benzaldehyde Oxalate
Retrosynthetic Analysis of 2-(2-Morpholinoethoxy)benzaldehyde (B1298612) Oxalate (B1200264)
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-morpholinoethoxy)benzaldehyde oxalate, the primary disconnection occurs at the oxalate salt linkage, separating the free base, 2-(2-morpholinoethoxy)benzaldehyde, from oxalic acid.
The next logical disconnection is at the ether linkage (C-O bond) of 2-(2-morpholinoethoxy)benzaldehyde. This is a common strategy for ethers and points towards the Williamson ether synthesis as a potential synthetic route. This disconnection yields two key synthons: a salicylaldehyde (B1680747) anion (or its equivalent) and a 2-morpholinoethyl cation (or its equivalent). The corresponding real-world starting materials would be salicylaldehyde and a 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine (B1582488). Salicylaldehyde and 4-(2-chloroethyl)morpholine are both readily available precursors, making this a viable and efficient synthetic strategy.
Established Synthetic Routes to 2-(2-Morpholinoethoxy)benzaldehyde and its Oxalate Salt
The synthesis of 2-(2-morpholinoethoxy)benzaldehyde is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This is followed by a straightforward acid-base reaction to form the oxalate salt.
Introduction Techniques for the 2-Morpholinoethoxy Moiety
The 2-morpholinoethoxy group is introduced via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. The general procedure involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 4-(2-chloroethyl)morpholine, to form the desired ether linkage.
A typical experimental procedure would involve dissolving salicylaldehyde in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). A base, commonly an alkali metal carbonate like potassium carbonate or cesium carbonate, is then added to the solution. The reaction mixture is stirred, and 4-(2-chloroethyl)morpholine (often as its hydrochloride salt, which requires an additional equivalent of base) is added. The reaction is then heated to reflux for a period of time to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| Salicylaldehyde | 4-(2-chloroethyl)morpholine | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | Reflux |
Principles of Oxalate Salt Formation
The final step in the synthesis is the formation of the oxalate salt. This is an acid-base reaction where the tertiary amine of the morpholine (B109124) ring in 2-(2-morpholinoethoxy)benzaldehyde acts as a base and reacts with oxalic acid. The lone pair of electrons on the nitrogen atom accepts a proton from the oxalic acid, forming a stable ammonium (B1175870) salt.
The procedure for oxalate salt formation generally involves dissolving the free base, 2-(2-morpholinoethoxy)benzaldehyde, in a suitable solvent, such as isopropanol (B130326) or acetone. A solution of oxalic acid (either anhydrous or dihydrate) in the same or a miscible solvent is then added dropwise to the solution of the amine. The oxalate salt, being less soluble in the solvent, will typically precipitate out of the solution. The resulting solid can then be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum. The stoichiometry of the reaction (typically a 1:1 molar ratio of the amine to oxalic acid) is important to ensure the formation of the desired mono-oxalate salt. google.com
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of 2-(2-morpholinoethoxy)benzaldehyde, several green chemistry approaches can be applied to the Williamson ether synthesis step.
One of the most effective green strategies is the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between reactants that are in different phases (e.g., a solid base and an organic-soluble reactant). In the context of this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), can be used. The catalyst transports the phenoxide ion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide. This method can lead to milder reaction conditions, reduced reaction times, and the use of less hazardous solvents, sometimes even allowing the reaction to be performed in a biphasic water-organic solvent system, thereby reducing the reliance on volatile organic solvents. francis-press.comphasetransfer.com
Another green approach is the use of microwave irradiation. Microwave-assisted synthesis can significantly accelerate the rate of the Williamson ether synthesis, leading to shorter reaction times and often improved yields. This is due to the efficient and rapid heating of the reaction mixture by the microwaves.
Solvent-free, or solid-state, reactions are also a key aspect of green chemistry. For the synthesis of phenolic ethers, it is sometimes possible to perform the reaction by grinding the reactants together in the presence of a solid base, thereby eliminating the need for a solvent altogether. researchgate.net
| Green Approach | Key Features | Potential Benefits |
| Phase-Transfer Catalysis (PTC) | Use of a catalyst (e.g., quaternary ammonium salt) to facilitate inter-phase reactions. | Milder conditions, shorter reaction times, reduced use of hazardous solvents. francis-press.comphasetransfer.com |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid reaction rates, shorter reaction times, often higher yields. |
| Solvent-Free Synthesis | Reactants are ground together in the absence of a solvent. | Eliminates solvent waste, simplifies workup. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 2 Morpholinoethoxy Benzaldehyde Oxalate
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Molecular Dynamics and Local Environments
Without primary data from experimental analyses such as single-crystal X-ray diffraction or advanced solid-state NMR techniques, any attempt to generate content for the requested subsections would be speculative and would not meet the required standards of scientific accuracy and detail.
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis of 2-(2-Morpholinoethoxy)benzaldehyde (B1298612) Oxalate (B1200264)
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2-(2-Morpholinoethoxy)benzaldehyde Oxalate, HRMS would provide the exact mass of the protonated molecule of the free base, 2-(2-Morpholinoethoxy)benzaldehyde, allowing for unambiguous confirmation of its molecular formula, C13H17NO3.
In a typical mass spectrometry experiment using electrospray ionization (ESI), the oxalate salt would likely dissociate, and the free base would be protonated to yield the [M+H]+ ion. The theoretical exact mass of the protonated 2-(2-Morpholinoethoxy)benzaldehyde is calculated to be approximately 236.1281 g/mol .
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pathway of 2-(2-Morpholinoethoxy)benzaldehyde is proposed to occur through several key steps, primarily involving the cleavage of the ether linkage and the morpholine (B109124) ring.
Proposed Fragmentation Pathway:
A primary fragmentation event is the cleavage of the C-O bond between the ethoxy group and the benzaldehyde (B42025) ring. This can lead to the formation of a resonance-stabilized ion corresponding to the 2-hydroxybenzaldehyde radical cation.
Another significant fragmentation pathway involves the morpholine ring. The ether linkage can undergo cleavage, leading to the formation of a morpholinoethyl cation. Further fragmentation of the morpholine ring itself can occur, often initiated by a ring-opening reaction followed by the loss of small neutral molecules. A common fragmentation pattern for morpholine-containing compounds is the formation of an ion at m/z 86, corresponding to the protonated morpholine.
The benzaldehyde moiety can also undergo characteristic fragmentation, such as the loss of a hydrogen radical to form a stable benzoyl cation, or the loss of carbon monoxide.
Interactive Data Table: Predicted HRMS Fragmentation Data for 2-(2-Morpholinoethoxy)benzaldehyde
| Fragment Ion (m/z) | Proposed Structure | Notes |
| 236.1281 | [C13H18NO3]+ | Protonated molecular ion ([M+H]+) |
| 207.0863 | [C11H13NO2]+ | Loss of ethylene (B1197577) oxide from the morpholine ring |
| 149.0601 | [C8H9O2]+ | Cleavage of the ether bond, retaining the ethoxy-benzaldehyde portion |
| 121.0284 | [C7H5O2]+ | Formation of the 2-hydroxybenzoyl cation |
| 100.0757 | [C5H10NO]+ | Ion resulting from cleavage of the ether linkage and rearrangement |
| 86.0600 | [C4H8NO]+ | Protonated morpholine resulting from cleavage |
Advanced Vibrational Spectroscopy (Raman and FT-IR) for Probing Specific Functional Groups and Intermolecular Interactions
Vibrational spectroscopy, including both Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment.
FT-IR Spectroscopy:
The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the benzaldehyde, morpholine, and oxalate moieties. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong band in the region of 1680-1700 cm-1. The aromatic C-H stretching vibrations will be observed above 3000 cm-1, while the C-H stretching of the morpholine and ethoxy groups will appear in the 2850-2960 cm-1 region. The C-O-C stretching vibrations of the ether linkages and the morpholine ring will give rise to strong bands in the fingerprint region, typically between 1050 and 1250 cm-1. The presence of the oxalate counter-ion will introduce characteristic strong bands corresponding to the asymmetric and symmetric C=O stretching vibrations, typically around 1600-1750 cm-1 and 1300-1400 cm-1, respectively.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are expected to produce strong signals in the Raman spectrum, particularly the ring breathing modes around 1000 cm-1 and the C=C stretching vibrations in the 1580-1620 cm-1 range. The symmetric vibrations of the morpholine ring are also expected to be Raman active. The C=O stretch of the aldehyde may be weaker in the Raman spectrum compared to the FT-IR. The oxalate ion has characteristic Raman bands, with a strong C-C stretching vibration typically observed around 850-900 cm-1.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm-1) | Predicted Raman Shift (cm-1) |
| Aromatic C-H | Stretching | 3050-3100 | 3050-3100 |
| Aldehyde C-H | Stretching | 2720-2820 | 2720-2820 |
| Aliphatic C-H | Stretching | 2850-2960 | 2850-2960 |
| Aldehyde C=O | Stretching | 1680-1700 | 1680-1700 |
| Aromatic C=C | Stretching | 1580-1620 | 1580-1620 |
| Ether C-O-C | Asymmetric Stretching | 1200-1250 | Weak |
| Morpholine C-O-C | Symmetric Stretching | 1070-1130 | 1070-1130 |
| Oxalate C=O | Asymmetric Stretching | ~1700 | Weak |
| Oxalate C=O | Symmetric Stretching | ~1315 | Strong |
| Oxalate C-C | Stretching | Weak | ~890 |
Computational Chemistry and Theoretical Investigations of 2 2 Morpholinoethoxy Benzaldehyde Oxalate
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(2-Morpholinoethoxy)benzaldehyde (B1298612) oxalate (B1200264).
Electronic Structure: The electronic properties of the 2-(2-Morpholinoethoxy)benzaldehyde cation are primarily dictated by the interplay between the benzaldehyde (B42025) ring, the electron-donating ortho-ethoxy group, and the electron-withdrawing aldehyde group. DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, can map the electron density distribution across the molecule. acs.org The oxygen atom of the ethoxy group donates electron density to the aromatic ring through resonance, influencing the energies of the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich aromatic ring and the ether oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the carbonyl group of the benzaldehyde, which is a characteristic electron acceptor. researchgate.net
Reactivity Descriptors: The HOMO-LUMO energy gap is a key descriptor of chemical reactivity. A smaller gap suggests higher reactivity. For ortho-alkoxy benzaldehydes, this gap is influenced by the nature of the alkoxy substituent. The morpholinoethoxy group, being a bulky substituent, may also induce steric effects that influence reactivity at the aldehyde. Conceptual DFT provides various reactivity indices. researchgate.net The electrostatic potential (ESP) map would likely show a negative potential (red) around the carbonyl oxygen and the morpholine (B109124) oxygen, indicating sites susceptible to electrophilic attack, while the area around the acidic aldehyde proton would be electropositive (blue). The Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision.
The oxalate dianion (C₂O₄²⁻) is a simple, planar species with D2h symmetry in many salts. byjus.com Its electronic structure is well-understood, with the negative charge delocalized across the four oxygen atoms. The presence of the oxalate counter-ion will primarily influence the solid-state packing and intermolecular interactions rather than the intrinsic electronic structure of the organic cation.
Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical, yet representative, data for the 2-(2-Morpholinoethoxy)benzaldehyde cation based on typical DFT (B3LYP/6-31G) calculations for similar aromatic aldehydes.*
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Conformational Analysis and Energy Landscapes of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate
The conformational flexibility of this compound is significant due to several rotatable bonds, particularly within the morpholinoethoxy side chain.
Energy Landscapes: A potential energy surface (PES) scan can be performed by systematically rotating these key dihedral angles to identify low-energy conformers. Computational methods like molecular mechanics (MM) or DFT can be used for this purpose. acs.org It is expected that multiple local minima exist on the energy landscape. The global minimum conformation would likely be one that minimizes steric hindrance between the bulky morpholine ring and the benzaldehyde moiety, while potentially being stabilized by weak intramolecular interactions, such as C-H···O hydrogen bonds. Van der Waals attractions are also a significant stabilizing force in determining the preferred conformations of flexible molecules. acs.org In the solid state, the conformation will be heavily influenced by crystal packing forces and intermolecular hydrogen bonding with the oxalate anion.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interaction Modeling
Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of this compound in solution and its interactions with solvent molecules.
Solvent Interaction Modeling: When simulated in a solvent box (e.g., water or DMSO), MD can provide detailed insights into solvation. The polar morpholine and aldehyde groups, as well as the oxalate ion, will form strong interactions with polar solvent molecules. Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the carbonyl oxygen or the morpholine nitrogen). This analysis would highlight the structure of the solvation shells and the nature of hydrogen bonding between the solute and the solvent. mdpi.com
Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be compared with experimental data for structure verification.
NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. liverpool.ac.uk
¹H NMR: The aldehyde proton is expected to have the most downfield chemical shift (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. docbrown.info Protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region, with their specific shifts influenced by the ortho-ethoxy group. The protons of the morpholinoethoxy chain will be found in the upfield region, with the methylene (B1212753) groups adjacent to oxygen and nitrogen atoms being more deshielded than typical alkyl protons. wisc.edu
¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal (around δ 190 ppm). The aromatic carbons will resonate in the δ 110-160 ppm range, and the aliphatic carbons of the side chain will be in the δ 50-70 ppm region.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure for interpreting infrared (IR) spectra. solidstatetechnology.us Key predicted vibrational modes for the 2-(2-Morpholinoethoxy)benzaldehyde cation would include:
A strong C=O stretching frequency for the aldehyde group, expected around 1700-1725 cm⁻¹. ias.ac.in
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Asymmetric and symmetric C-O-C stretching modes for the ether linkage and the morpholine ring, typically in the 1050-1250 cm⁻¹ region.
The oxalate anion has characteristic strong, asymmetric and symmetric C=O stretching bands, usually observed in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net Benzaldehyde and its derivatives typically show two main absorption bands: researchgate.net
A strong π → π* transition, likely to be predicted around 250-280 nm.
A weaker n → π* transition at a longer wavelength, often around 320-340 nm, originating from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The alkoxy substituent at the ortho position is known to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzaldehyde.
Illustrative Data Table: Predicted Spectroscopic Data This table presents hypothetical, yet representative, data for this compound based on computational studies of analogous structures.
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Aldehyde proton (CHO) | δ 10.1 ppm |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 191.5 ppm |
| IR | Aldehyde C=O stretch | 1710 cm⁻¹ |
| IR | Oxalate C=O stretch (asymm.) | 1650 cm⁻¹ |
| UV-Vis | π → π* transition (λ_max) | 265 nm |
| UV-Vis | n → π* transition (λ_max) | 330 nm |
Theoretical Modeling of Reaction Pathways and Transition States Involving this compound
Theoretical modeling can be used to explore the reactivity of this compound and to map out the potential energy surfaces of its reactions.
Reactions at the Aldehyde Group: The aldehyde is the most reactive site for many transformations.
Nucleophilic Addition: The reaction mechanism for the addition of a nucleophile to the carbonyl carbon can be modeled. DFT calculations can locate the transition state (TS) for this addition and determine the activation energy barrier. For instance, the mechanism of imine formation with a primary amine involves a nucleophilic addition followed by dehydration, and both steps can be modeled computationally. researchgate.net
Oxidation/Reduction: Pathways for the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol (e.g., via the Cannizzaro reaction mechanism for aldehydes lacking an alpha-hydrogen) can be investigated. researchgate.netyoutube.com
Reactions Involving the Morpholine Moiety: The nitrogen atom of the morpholine ring is a nucleophilic and basic center.
N-Alkylation/N-Acylation: The reaction pathway for the alkylation of the morpholine nitrogen can be modeled to find the transition state and activation energy. asianpubs.org
Nitrosation: The mechanism of nitrosation at the secondary amine of the morpholine ring, a reaction of environmental and toxicological interest, has been studied computationally for morpholine itself. nih.gov
Transition State Theory: For any proposed reaction, computational chemistry can be used to locate the geometry of the transition state, which is a first-order saddle point on the potential energy surface. By calculating the vibrational frequencies at the TS, one can confirm it has a single imaginary frequency corresponding to the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is crucial for predicting reaction rates using transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. acs.orgnih.gov
Chemical Reactivity, Derivatization, and Functional Group Transformations of 2 2 Morpholinoethoxy Benzaldehyde Oxalate
Reactions of the Aldehyde Moiety: Oxidation, Reduction, and Condensation Reactions
The benzaldehyde (B42025) group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the Baeyer-Villiger oxidation of benzaldehydes can yield phenols. researchgate.net Another method involves the use of ruthenium complexes, which can oxidize benzaldehydes to their corresponding carboxylic acids through a one-electron hydrogen-atom transfer mechanism. nih.gov
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, benzyl (B1604629) alcohol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose; however, in some cases, its use with benzaldehyde derivatives can lead to rearrangements, which can be prevented by quenching the intermediate benzyl alkoxide with a weak acid like acetic acid. nih.gov Another approach is the Meerwein-Ponndorf-Verley (MPV) reduction, which can be performed using catalysts like zeolite Zr- and Sn-Beta. researchgate.net
Condensation Reactions: The aldehyde group is highly susceptible to condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base to form a new carbon-carbon double bond. nih.govnih.gov The reactivity in these reactions can be influenced by the electronic nature of the substituents on the benzaldehyde ring, with electron-withdrawing groups generally enhancing the reaction rate. nih.gov Another significant reaction is the Willgerodt-Kindler reaction, where benzaldehyde reacts with a secondary amine like morpholine (B109124) and elemental sulfur to produce a thioamide. researchgate.net Benzaldehyde can also undergo condensation with amines to form Schiff bases or anils. nih.gov
Table 1: Summary of Potential Reactions of the Aldehyde Moiety
| Reaction Type | Reagents/Catalysts | Product Type |
|---|---|---|
| Oxidation | Baeyer-Villiger reagents, Ruthenium complexes | Carboxylic acid, Phenol (B47542) |
| Reduction | Sodium borohydride (NaBH₄), Zeolite Zr- and Sn-Beta (MPV) | Benzyl alcohol |
| Condensation | Active methylene compounds (Knoevenagel), Morpholine and sulfur (Willgerodt-Kindler), Amines | α,β-Unsaturated compounds, Thioamides, Schiff bases |
Modifications of the Morpholine Ring and its Substituents
The morpholine ring is a stable heterocyclic moiety, but it can be functionalized to introduce structural diversity. The nitrogen atom of the morpholine ring is a key site for modification.
One common approach to modify the morpholine ring is through N-alkylation or N-acylation reactions. These reactions introduce substituents on the nitrogen atom, which can significantly alter the compound's properties. The synthesis of various morpholine derivatives often involves reactions at the nitrogen atom. e3s-conferences.org For instance, morpholine can be a key component in the synthesis of biologically active compounds, and its derivatives are explored in structure-activity relationship studies. e3s-conferences.orgresearchgate.net
The morpholine ring itself can also be synthesized or modified through various synthetic routes. For example, functionalized morpholines can be prepared through sequential epoxide openings. researchgate.net Additionally, the morpholine moiety can participate in catalytic processes, such as in morpholine-based organocatalysts for 1,4-addition reactions. nih.gov
Table 2: Potential Modifications of the Morpholine Ring
| Modification Type | Reaction Site | Potential Reagents |
|---|---|---|
| N-Alkylation | Nitrogen atom | Alkyl halides |
| N-Acylation | Nitrogen atom | Acyl chlorides, Anhydrides |
| Ring Synthesis/Modification | - | Epoxides, Amino alcohols |
Chemical Transformations Involving the Ether Linkage
The ether linkage in 2-(2-morpholinoethoxy)benzaldehyde (B1298612) oxalate (B1200264) connects the morpholine ring to the benzaldehyde moiety. While ethers are generally unreactive, they can be cleaved under harsh conditions.
The most common method for ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org The cleavage can occur via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the groups attached to the oxygen atom. chemistrysteps.commasterorganicchemistry.comlibretexts.org In the case of an aryl alkyl ether, the cleavage typically yields a phenol and an alkyl halide, as the aromatic C-O bond is stronger and less susceptible to cleavage. libretexts.org
Table 3: Ether Linkage Cleavage
| Reagents | Mechanism | Products |
|---|---|---|
| HBr, HI | Sₙ1 or Sₙ2 | Phenol and Alkyl halide |
Synthesis of Structurally Related Derivatives and Analogs of 2-(2-Morpholinoethoxy)benzaldehyde Oxalate for Structure-Reactivity Relationship Studies
The synthesis of derivatives and analogs of this compound is crucial for understanding structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the influence of various structural features on the compound's chemical and biological properties. nih.govnih.gov
The synthesis of such analogs can be achieved by employing the reactions described in the previous sections. For example, a series of analogs could be prepared by:
Modifying the morpholine ring: As discussed in section 5.2, the nitrogen of the morpholine ring can be functionalized with different alkyl or acyl groups.
Altering the ether linkage: The length and nature of the alkoxy chain connecting the morpholine and benzaldehyde moieties can be varied.
Replacing the morpholine ring with other heterocycles: This would allow for the exploration of the importance of the morpholine scaffold for a particular activity.
Chemical derivatization is a key tool in these studies, allowing for the conversion of the parent compound into various derivatives for analysis and testing. jfda-online.comresearchgate.netnih.gov These SAR studies are fundamental in medicinal chemistry for the optimization of lead compounds and the development of new therapeutic agents. nih.gov
Table 5: Strategies for Analog Synthesis and SAR Studies
| Modification Site | Examples of Modifications | Purpose |
|---|---|---|
| Benzaldehyde Ring | Introduction of -NO₂, -Cl, -OCH₃ groups | Investigate electronic effects on reactivity and activity. researchgate.net |
| Morpholine Ring | N-alkylation, N-acylation | Explore the role of the nitrogen substituent. |
| Ether Linkage | Varying the length of the ethoxy chain | Study the impact of the linker on molecular conformation and properties. |
| Heterocyclic Core | Replacement with piperidine, piperazine, etc. | Determine the importance of the morpholine ring for activity. |
Advanced Analytical Method Development for Research Studies of 2 2 Morpholinoethoxy Benzaldehyde Oxalate
High-Performance Liquid Chromatography (HPLC) Methodologies: Chiral Separations and Preparative Chromatography
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of pharmaceutical compounds. For 2-(2-Morpholinoethoxy)benzaldehyde (B1298612) oxalate (B1200264), specific HPLC methods can be developed for resolving potential stereoisomers and for isolating the compound in high purity for further studies.
Chiral Separations: The structure of 2-(2-Morpholinoethoxy)benzaldehyde does not inherently contain a chiral center. However, synthetic intermediates or potential derivatives could be chiral. In such cases, chiral HPLC is indispensable. A method would typically employ a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
Preparative Chromatography: To obtain high-purity 2-(2-Morpholinoethoxy)benzaldehyde oxalate for use as a reference standard or for further structural elucidation studies, preparative HPLC is the method of choice. This technique uses larger columns and higher flow rates than analytical HPLC to isolate milligrams to grams of the target compound. The methodology involves developing a robust separation on an analytical scale and then scaling it up to a preparative system. A reversed-phase C18 column is often a suitable starting point for compounds with moderate polarity like the target molecule. nih.govresearchgate.net
Below is a hypothetical data table outlining starting parameters for both chiral and preparative HPLC method development.
| Parameter | Chiral Separation (Analytical) | Preparative Chromatography |
|---|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Zorbax SB-C18 (150 x 21.2 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile (B52724) |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection (UV) | 254 nm | 238 nm and 254 nm |
| Injection Volume | 10 µL | 500 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net Due to the low volatility of the oxalate salt of 2-(2-Morpholinoethoxy)benzaldehyde, direct analysis is not feasible. However, GC-MS is highly valuable for impurity profiling, especially for identifying volatile organic impurities from the synthesis or degradation products. thermofisher.comresearchgate.net
Volatile Derivatives: To analyze the parent molecule, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. jfda-online.com The aldehyde functional group can be derivatized, for instance, by oximation with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net This process forms a stable oxime derivative that is amenable to GC analysis and provides enhanced sensitivity. Another approach could involve the silylation of any potential hydroxylated impurities.
Impurity Profiling: GC-MS is exceptionally well-suited for identifying and quantifying trace levels of residual solvents, starting materials, or by-products from the synthetic route. thermofisher.comrroij.com A headspace GC-MS method could be developed for residual solvent analysis, while a direct injection method (after derivatization if necessary) can identify other volatile and semi-volatile organic impurities. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to spectral libraries. nih.govdocbrown.info
The following table presents potential GC-MS parameters for the analysis of impurities and derivatives.
| Parameter | Volatile Impurity Profiling (Direct Injection) | Analysis after Derivatization (PFBHA Oxime) |
|---|---|---|
| GC System | Agilent 7890B | Agilent 7890B |
| MS System | Agilent 5977A MSD | Agilent 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | DB-17ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.5 mL/min |
| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min | 100 °C (1 min), ramp to 320 °C at 20 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35 - 550 amu | 50 - 650 amu |
Advanced Electrochemical Analysis Techniques: Cyclic Voltammetry and Amperometry
Electrochemical techniques can provide valuable insights into the redox properties of this compound. The presence of the electroactive benzaldehyde (B42025) group and the morpholine (B109124) moiety makes it a candidate for such studies.
Cyclic Voltammetry (CV): CV is used to study the oxidation and reduction processes of a molecule. For the target compound, CV can elucidate the redox behavior of the benzaldehyde functional group. researchgate.netresearchgate.net The reduction potential of the aldehyde can be determined, providing information about its electron-accepting properties. rasayanjournal.co.in Furthermore, the oxidation potential of the morpholine nitrogen might be observable, offering insights into its electron-donating capabilities. mdpi.com Studies could be performed in various aqueous and non-aqueous solvents to understand the influence of the medium on the electrochemical behavior. researchgate.netrasayanjournal.co.in
Amperometry: Amperometry involves applying a constant potential to an electrode and measuring the resulting current as a function of time. This technique is highly sensitive and can be used for the quantitative determination of electroactive species. scielo.brresearchgate.net An amperometric method could be developed for the quantification of this compound in various matrices. mdpi.com By setting the working electrode potential at a value where the compound is either oxidized or reduced, a current proportional to its concentration can be measured. This could be particularly useful in flow injection analysis systems for rapid quantification. scielo.brresearchgate.net
The table below outlines typical experimental conditions for electrochemical analysis.
| Parameter | Cyclic Voltammetry | Amperometry |
|---|---|---|
| Potentiostat | CHI660E Electrochemical Workstation | CHI660E Electrochemical Workstation |
| Working Electrode | Glassy Carbon Electrode (3 mm diameter) | Screen-Printed Carbon Electrode |
| Reference Electrode | Ag/AgCl (in 3 M KCl) | Ag/AgCl (in 3 M KCl) |
| Counter Electrode | Platinum wire | Platinum wire |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate (B79767) in Acetonitrile | 0.1 M Phosphate buffer solution (pH 7.4) |
| Potential Range (CV) | -2.5 V to +2.0 V | N/A |
| Applied Potential (Amperometry) | N/A | +1.0 V (for oxidation) |
| Scan Rate (CV) | 100 mV/s | N/A |
Hyphenated Techniques (e.g., LC-NMR, LC-IMS-MS) for Comprehensive Component Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled capabilities for the comprehensive analysis of complex samples. nih.govijnrd.orgasdlib.org For this compound, these techniques are invaluable for definitive structure elucidation, isomer differentiation, and in-depth analysis of related substances. ijprajournal.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. ijprajournal.com This technique is extremely powerful for the unambiguous identification of impurities or degradation products without the need for their isolation. It provides detailed structural information, including connectivity and stereochemistry.
Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS): This advanced technique adds another dimension of separation, ion mobility, between the liquid chromatography and mass spectrometry stages. nih.gov In IMS, ions are separated based on their size, shape, and charge. This can resolve co-eluting isomers that are indistinguishable by LC-MS alone. nih.gov For a compound like this compound, LC-IMS-MS could differentiate between positional isomers of the substituents on the benzaldehyde ring, which would likely have different collision cross-sections.
The combination of these powerful hyphenated techniques provides a comprehensive analytical toolkit for the thorough characterization of this compound and its related substances, ensuring a deep understanding of the material's composition and purity. ox.ac.uklongdom.org
Mechanistic Chemical Biology Investigations Involving 2 2 Morpholinoethoxy Benzaldehyde Oxalate Focus on Chemical Principles
Research Applications and Utilization of 2 2 Morpholinoethoxy Benzaldehyde Oxalate in Advanced Chemical Sciences
As a Versatile Intermediate in Complex Organic Synthesis and Building Block for Chemical Libraries
The 2-(2-Morpholinoethoxy)benzaldehyde (B1298612) scaffold is a valuable intermediate in organic synthesis, primarily due to the reactivity of the aldehyde group. This functional group is a cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions. It can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, providing access to a wide array of more complex molecular structures.
The presence of the morpholine (B109124) moiety is also of significant importance. In medicinal chemistry, the morpholine ring is a well-established pharmacophore that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govresearchgate.netnih.gov Its inclusion in a synthetic intermediate like 2-(2-Morpholinoethoxy)benzaldehyde allows for the direct incorporation of this beneficial group into target molecules, potentially streamlining the synthesis of new drug candidates. nih.govnih.gov
Furthermore, this compound is an ideal building block for the construction of chemical libraries. The aldehyde functionality allows for its immobilization on a solid support or for its reaction with a diverse set of reagents in a combinatorial fashion. This enables the rapid generation of a large number of distinct compounds, which can then be screened for biological activity. The morpholinoethoxy side chain can also be varied, further increasing the diversity of the resulting chemical library.
Table 1: Key Reactions of the Aldehyde Group in Organic Synthesis
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Carbonyl |
Role in Supramolecular Chemistry: Design of Self-Assembled Systems and Host-Guest Interactions
The structural features of 2-(2-Morpholinoethoxy)benzaldehyde make it an intriguing component for the design of supramolecular assemblies. The benzaldehyde (B42025) moiety can participate in various non-covalent interactions, such as hydrogen bonding (through the aldehyde oxygen) and π-π stacking (through the aromatic ring). These interactions are fundamental to the formation of ordered, self-assembled systems.
The morpholine group, with its available lone pair of electrons on the nitrogen atom, can also act as a hydrogen bond acceptor. Moreover, under acidic conditions, the morpholine nitrogen can be protonated, introducing a positive charge that can drive self-assembly through electrostatic interactions. The flexible ether linkage allows the molecule to adopt various conformations, which can be crucial for achieving stable and well-defined supramolecular architectures.
In the context of host-guest chemistry, the aromatic ring and the morpholinoethoxy side chain can create a cavity-like environment capable of encapsulating smaller guest molecules. The nature of the interactions within such a host-guest complex would depend on the properties of the guest, but could include hydrophobic interactions, hydrogen bonding, and electrostatic forces. The ability to tune the electronic properties of the benzaldehyde ring through substitution could further modulate the binding affinity and selectivity of the host system.
Application in Materials Science as a Precursor for Functional Polymers, Covalent Organic Frameworks, or Nanostructures
In materials science, the reactivity of the aldehyde group is a key feature that allows 2-(2-Morpholinoethoxy)benzaldehyde to serve as a precursor for various functional materials.
Functional Polymers: Benzaldehyde and its derivatives can be used in the synthesis of functional polymers. thieme-connect.comacs.orgacs.org For instance, they can be copolymerized with other monomers to introduce specific functionalities into the polymer backbone. acs.org The morpholine group in 2-(2-Morpholinoethoxy)benzaldehyde would impart unique properties to the resulting polymer, such as improved solubility in polar solvents and the potential for post-polymerization modification.
Covalent Organic Frameworks (COFs): Aldehyde-containing molecules are extensively used as building blocks, or "linkers," for the construction of Covalent Organic Frameworks (COFs). alfa-chemistry.comacs.orgcd-bioparticles.netcd-bioparticles.net These are crystalline, porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The reaction of a di- or tri-functional aldehyde with a complementary amine linker leads to the formation of a stable, porous network. The 2-(2-Morpholinoethoxy)benzaldehyde, if used in conjunction with other multi-functional linkers, could be incorporated into COF structures, with the morpholinoethoxy group decorating the pores of the framework. This could be used to tune the surface properties of the COF, for example, by enhancing its affinity for specific guest molecules.
Nanostructures: The functionalization of nanoparticles with organic molecules is a common strategy to tailor their properties and applications. cd-bioparticles.netresearchgate.netnih.govresearchgate.net The aldehyde group of 2-(2-Morpholinoethoxy)benzaldehyde can be used to covalently attach the molecule to the surface of nanoparticles that have been pre-functionalized with amine groups. researchgate.net This would create a surface coating containing morpholine units, which could improve the dispersibility of the nanoparticles in aqueous media and provide sites for further functionalization.
Table 2: Potential Material Applications of the 2-(2-Morpholinoethoxy)benzaldehyde Scaffold
| Material Type | Role of the Scaffold | Potential Properties/Applications |
|---|---|---|
| Functional Polymers | Monomer/Co-monomer | Enhanced solubility, sites for modification |
| Covalent Organic Frameworks | Linker/Modulator | Tunable pore environment, selective adsorption |
Catalyst Design and Ligand Development Based on the Morpholinoethoxybenzaldehyde Scaffold
The molecular structure of 2-(2-Morpholinoethoxy)benzaldehyde also lends itself to applications in catalysis, both as a precursor to catalysts and as a ligand for metal-based catalytic systems.
The morpholine moiety, being a secondary amine derivative, can function as an organocatalyst, particularly in reactions that proceed through an enamine intermediate. frontiersin.org While morpholine itself is known to be less reactive in this context compared to other cyclic amines like pyrrolidine, its catalytic activity can be modulated by the electronic environment of the rest of the molecule. frontiersin.org
More significantly, the scaffold can be readily converted into a variety of ligands for asymmetric catalysis. The aldehyde group can be transformed into other functional groups, such as amines or phosphines, which can then coordinate to a metal center. The presence of the chiral center, if introduced during the synthesis of the ligand, can lead to the formation of enantioselective catalysts. The morpholine group can also play a role in coordinating to the metal or in influencing the steric and electronic environment of the catalytic center. acs.org The development of ligands containing oxazoline (B21484) moieties, which share structural similarities with morpholine, has been a fruitful area of research in asymmetric catalysis. acs.org
Future Research Directions and Emerging Challenges in the Study of 2 2 Morpholinoethoxy Benzaldehyde Oxalate
Exploration of Novel and Sustainable Synthetic Pathways
The current synthetic routes to 2-(2-morpholinoethoxy)benzaldehyde (B1298612) oxalate (B1200264), while effective, often rely on traditional methods that may not align with the modern principles of green chemistry. A significant future direction lies in the development of novel and sustainable synthetic pathways that are more environmentally benign, cost-effective, and efficient.
Recent advancements in the synthesis of morpholines, a core component of the target molecule, offer promising avenues. For instance, a one or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been reported for the efficient conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgacs.orgchemrxiv.orgnih.gov This approach avoids the use of hazardous reagents and reduces waste, making it a prime candidate for adaptation to the synthesis of the morpholinoethoxy side chain. organic-chemistry.org The exploration of tandem photo-oxidative processes, where benzyl (B1604629) alcohols are oxidized to benzaldehydes using light and a photocatalyst in green solvents like water, also presents a sustainable alternative to traditional oxidation methods. uni-regensburg.de
Future research should focus on integrating these green chemistry principles into the synthesis of 2-(2-morpholinoethoxy)benzaldehyde. This could involve exploring one-pot reactions that combine the formation of the morpholine (B109124) ring and its attachment to the benzaldehyde (B42025) moiety, thereby minimizing intermediate purification steps and solvent usage. oiccpress.com The use of alternative, non-toxic, and renewable solvents, such as N-formylmorpholine, could further enhance the sustainability of the synthesis. ajgreenchem.com
Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Proposed Sustainable Synthesis |
| Reagents | Often involves hazardous reagents like chloroacetyl chloride. | Utilizes inexpensive and safer reagents like ethylene sulfate and tBuOK. organic-chemistry.org |
| Solvents | Typically uses conventional organic solvents. | Employs greener solvents like water or N-formylmorpholine. uni-regensburg.deajgreenchem.com |
| Energy Input | May require high temperatures and pressures. | Can be performed under milder, light-driven conditions. uni-regensburg.de |
| Waste Generation | Can produce significant amounts of waste. | Designed to minimize byproducts and waste streams. organic-chemistry.org |
| Efficiency | Often involves multiple, separate steps. | Aims for one-pot or tandem reactions to improve overall efficiency. uni-regensburg.de |
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the molecular structure, electronic properties, and reactive behavior of 2-(2-morpholinoethoxy)benzaldehyde oxalate is crucial for its effective application. Advanced spectroscopic and computational techniques are powerful tools for gaining deeper mechanistic insights.
High-resolution spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, can provide detailed information about the vibrational modes of the molecule, including the characteristic C-O stretching of the ether linkage and the C=O stretching of the aldehyde group. docbrown.inforesearchgate.netfiveable.me Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. fiveable.me Advanced techniques like high-resolution FTIR spectroscopy have been used to probe the rotational barriers in benzaldehyde, and similar studies on the title compound could reveal how the morpholinoethoxy substituent influences its conformational dynamics. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. nih.govmdpi.comresearchgate.net DFT calculations can be used to:
Optimize the molecular geometry of this compound. mdpi.com
Calculate its electronic properties, such as the distribution of electron density and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). mdpi.com
Model its reactivity and predict the mechanisms of its reactions. nih.govresearchgate.net
Simulate its spectroscopic signatures (e.g., IR and UV-Vis spectra) to aid in the interpretation of experimental data. mdpi.com
By combining advanced spectroscopic measurements with theoretical calculations, researchers can build a comprehensive picture of the structure-property relationships of this compound. researchgate.net
Development of Highly Specific and Sensitive Analytical Tools for Research Purity and Quantification
The reliability and reproducibility of research involving this compound depend on the availability of accurate methods for determining its purity and concentration. While general analytical techniques are available, the development of highly specific and sensitive analytical tools tailored to this compound is a key challenge and an important area for future research.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of benzaldehyde and its derivatives. nih.govrsc.orgrsc.orgsielc.comgoogle.comresearchgate.net Future work should focus on developing optimized HPLC methods, potentially using reverse-phase columns like C18, with UV or fluorescence detection for enhanced sensitivity. nih.govrsc.orgrsc.orggoogle.com The development of derivatization strategies, where the benzaldehyde moiety is reacted with a fluorescent labeling reagent, could significantly lower the limits of detection. nih.govrsc.orgrsc.org
Gas Chromatography (GC) is another powerful technique for purity assessment, capable of separating the target compound from volatile impurities. researchgate.netnih.gov The optimization of GC conditions, including the choice of column and temperature programming, will be crucial for achieving high-resolution separation. researchgate.net
Other analytical methods that could be explored for purity and quantification include:
Titration: A classic method that can be adapted to quantify the benzaldehyde functional group. sinoshiny.com
Infrared (IR) Spectroscopy: Can be used to identify and quantify impurities by comparing the sample's spectrum to that of a pure standard. sinoshiny.comresearchgate.net
The validation of these analytical methods according to established guidelines will be essential to ensure their accuracy, precision, and reliability for routine use in research and quality control.
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Principle | Potential Application |
| HPLC-UV/FL | Chromatographic separation followed by UV or fluorescence detection. | Quantification and purity analysis with high sensitivity and specificity. nih.govrsc.orgrsc.org |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Purity assessment and identification of volatile impurities. researchgate.netnih.gov |
| Titration | Quantitative chemical analysis to determine the concentration of an analyte. | Quantification of the benzaldehyde functional group. sinoshiny.com |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample. | Identification of functional groups and detection of impurities. docbrown.infosinoshiny.com |
Design of Next-Generation Derivatives for Targeted Mechanistic Probing in Chemical Systems
The structural versatility of this compound makes it an excellent scaffold for the design of next-generation derivatives with tailored properties for specific applications in mechanistic studies. By systematically modifying its structure, researchers can fine-tune its electronic, steric, and reactive characteristics.
The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and interact with biological targets. researchgate.netnih.gove3s-conferences.orgnih.govresearchgate.net While the focus here is on chemical systems, the principles of structure-activity relationships (SAR) are transferable. researchgate.netnih.gove3s-conferences.org Modifications to the morpholine ring, such as the introduction of substituents, could alter the compound's solubility, basicity, and coordinating ability.
Future research in this area should focus on:
Systematic derivatization: Synthesizing a library of derivatives with varied substituents on both the morpholine and benzaldehyde rings.
Structure-property relationship studies: Investigating how these structural modifications influence the compound's chemical and physical properties.
Targeted applications: Utilizing these derivatives as probes to investigate reaction mechanisms, catalytic cycles, or other chemical processes where the specific properties of the derivative can provide valuable insights.
By taking a rational design approach, it will be possible to create a toolkit of 2-(2-morpholinoethoxy)benzaldehyde derivatives that can be used to dissect and understand complex chemical systems with greater precision.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Morpholinoethoxy)benzaldehyde oxalate?
The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Condensation of 2-hydroxyisoindoline-1,3-dione with morpholinoethoxy precursors under nitrogen, followed by purification via ethyl acetate extraction .
- Step 2 : Hydrazone formation using borane-pyridine complexes in acidic methanol (10% HCl/MeOH), monitored by LCMS ([M+H]+ = 416) and HPLC (retention time: 0.63 minutes) .
- Final Salt Formation : The oxalate salt is likely generated by reacting the free base with oxalic acid, though specific steps are not detailed in the provided evidence.
Key Reagents : Borane-pyridine, hydrochloric acid-methanol, ethyl acetate .
Q. How is the structural integrity of this compound confirmed in synthesized batches?
Analytical methods include:
- LCMS/HPLC : To verify molecular weight ([M+H]+ = 416) and purity (e.g., retention time: 0.63 minutes under SMD-TFA05 conditions) .
- X-ray Crystallography : For resolving stereochemistry and intermolecular interactions (e.g., CH-π interactions and hydrogen bonds) in related aldehydes .
- NMR/IR Spectroscopy : To confirm functional groups (e.g., aldehyde C=O stretch) and aromatic substitution patterns .
Advanced Research Questions
Q. What strategies optimize the yield of this compound during condensation steps?
- Reagent Ratios : Use excess borane-pyridine (3.5 eq) to drive hydrazone formation to completion .
- Solvent Systems : Methanol with 10% HCl enhances protonation of intermediates, while ethyl acetate improves extraction efficiency .
- Temperature Control : Reactions at 0°C minimize side-product formation during hydrazine coupling .
Example Optimization Data :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Excess Borane | 15% | |
| Low-Temperature | 20% |
Q. How do solvent polarity and temperature affect regioselectivity in hydrazone derivatives of this compound?
- Polar Solvents (DMF/MeOH) : Promote Schiff base formation via stabilization of charged intermediates .
- Non-Polar Solvents (Ethyl Acetate) : Favor crystalline product isolation but may reduce reaction rates .
- Temperature : Higher temperatures (>25°C) increase byproduct formation (e.g., over-oxidized aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
